N-(4-bromophenyl)sulfamide CAS number and molecular weight
The following technical monograph provides an in-depth analysis of N-(4-bromophenyl)sulfamide , a specialized sulfonamide bioisostere with significant utility in medicinal chemistry, particularly as a Carbonic Anhydrase...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of N-(4-bromophenyl)sulfamide , a specialized sulfonamide bioisostere with significant utility in medicinal chemistry, particularly as a Carbonic Anhydrase (CA) inhibitor.
[1][2]
Executive Summary
N-(4-Bromophenyl)sulfamide (CAS 556068-14-5 ) is a sulfamide derivative (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
) distinct from the more common sulfonamides ().[1] Structurally characterized by a 4-bromophenyl moiety attached to a sulfamide core, this compound represents a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs) . Unlike sulfonamides, the sulfamide linkage offers unique hydrogen-bonding geometries and metabolic stability profiles, making it a high-value intermediate for diversifying structure-activity relationship (SAR) libraries in drug discovery.
Chemical Identity & Physicochemical Properties
The following data establishes the core identity of the compound. Researchers must verify these parameters prior to synthesis or biological evaluation.
Parameter
Data
Chemical Name
N-(4-Bromophenyl)sulfamide
CAS Number
556068-14-5
Molecular Formula
Molecular Weight
251.10 g/mol
SMILES
NS(=O)(=O)Nc1ccc(Br)cc1
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Low solubility in Water
Lipophilicity (cLogP)
~1.5 (Predicted)
Synthetic Methodologies
The synthesis of N-substituted sulfamides requires precise control to avoid the formation of symmetrical N,N'-disubstituted byproducts. Two primary protocols are recommended based on available reagents and scale.
Method A: Transamidation of Sulfamide (Recommended for Purity)
This method utilizes commercially available sulfamide (
) and operates under thermodynamic control to favor the mono-substituted product.
N-(4-Bromophenyl)sulfamide acts as a Zinc-binding group (ZBG) . The sulfamide moiety mimics the transition state of the carbon dioxide hydration reaction catalyzed by Carbonic Anhydrase (CA) enzymes.
Mechanism of Action[2]
Zinc Coordination: The sulfonamide nitrogen (
) is deprotonated in the active site. The resulting anion coordinates directly to the ion at the catalytic center of the enzyme.
Hydrophobic Interactions: The 4-bromophenyl tail extends into the hydrophobic pocket of the enzyme active site. The bromine atom provides additional Van der Waals contacts and halogen-bonding potential, often enhancing potency against specific isoforms (e.g., hCA II, hCA IX, hCA XII).
Selectivity: The geometry of the sulfamide linker (
) differs from the classical sulfonamide (), altering the vector of the phenyl ring. This subtle structural change can be leveraged to design isoform-selective inhibitors, crucial for avoiding off-target side effects.
Pathway Visualization
Figure 2: Pharmacophore interactions within the Carbonic Anhydrase active site.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.
NMR (DMSO-, 400 MHz):
9.5–9.8 ppm (s, 1H, ): Diagnostic singlet, exchangeable with .
7.4–7.5 ppm (d, 2H, Ar-H): Protons ortho to Bromine.
7.1–7.2 ppm (d, 2H, Ar-H): Protons ortho to Nitrogen.
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres of Sulfonamides in Medicinal Chemistry. Chemical Reviews.
PubChem Database. (2024). Compound Summary: N-(4-Bromophenyl)sulfamide (CHEMBL166686). National Library of Medicine. Link
ChemSrc. (2024). CAS 556068-14-5 Entry.[2][1][3][4][5][6] Link
structural analysis of N-(4-bromophenyl)sulfamide moiety
An In-Depth Technical Guide to the Structural Analysis of the N-(4-bromophenyl)sulfamide Moiety Foreword: From Scaffold to Function In the landscape of medicinal chemistry, the sulfonamide functional group is a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structural Analysis of the N-(4-bromophenyl)sulfamide Moiety
Foreword: From Scaffold to Function
In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, serving as a critical pharmacophore in a vast array of therapeutic agents.[1][2] The N-(4-bromophenyl)sulfamide moiety, in particular, represents a versatile scaffold whose structural nuances directly govern its biological activity, from antimicrobial to anticancer applications.[3][4] Understanding its three-dimensional architecture, conformational flexibility, and intermolecular interactions is not merely an academic exercise; it is the fundamental basis for rational drug design and the optimization of structure-activity relationships (SAR).[5]
This guide provides a multi-faceted strategy for the comprehensive structural elucidation of this moiety. We will move beyond a simple recitation of techniques to explore the causal logic behind our analytical choices—explaining why we pair crystallographic data with spectroscopic and computational methods to build a holistic and actionable structural model.
Part 1: The Definitive Architecture - Single-Crystal X-ray Crystallography
To definitively determine the solid-state conformation, bond lengths, bond angles, and critical intermolecular interactions of an N-(4-bromophenyl)sulfamide derivative, single-crystal X-ray diffraction is the gold standard. This technique provides an unambiguous three-dimensional map of electron density, from which a precise molecular structure can be derived.
The insights gained are foundational. For instance, crystallography reveals the dihedral angle between the two aromatic rings, a key parameter influencing how the molecule fits into a target protein's binding pocket.[6][7] Furthermore, it directly visualizes non-covalent interactions, such as the crucial N-H···O hydrogen bonds that often dictate crystal packing and can mimic interactions with biological targets.[6][8]
This protocol outlines the self-validating workflow for determining the crystal structure of a novel N-(4-bromophenyl)sulfamide derivative.
Crystal Growth (Self-Validation Step 1):
Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near-saturation.
Employ a slow evaporation technique at room temperature. The formation of well-defined, non-twinned single crystals is the first indicator of high sample purity. Visually inspect crystals under a microscope for sharp edges and uniform morphology.
Data Collection:
Mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer head.
Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a sensitive detector.[6]
Cool the crystal under a stream of nitrogen gas (e.g., 123 K) to minimize thermal motion and improve data quality.[7]
Collect a series of diffraction images (frames) while rotating the crystal.
Structure Solution and Refinement (Self-Validation Step 2):
Process the raw diffraction data to integrate reflection intensities and make necessary corrections.
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Refine the model against the experimental data using full-matrix least-squares on F². This iterative process minimizes the difference between observed and calculated structure factors. A successful refinement, indicated by low R-factors (e.g., R1 < 0.05), validates the proposed structure.[6]
N-(4-bromophenyl)sulfamide: A Versatile Scaffold for Designing Novel Carbonic Anhydrase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The inhibition of carbonic anhydrase (CA) is a clinically validated s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The inhibition of carbonic anhydrase (CA) is a clinically validated strategy for treating a range of diseases, including glaucoma, epilepsy, and cancer.[1][2] The sulfamide (R-NH-SO₂NH₂) moiety, a bioisosteric analogue of the classical sulfonamide group, represents a compelling scaffold for the design of novel CA inhibitors (CAIs).[3][4] This technical guide provides an in-depth exploration of the N-(4-bromophenyl)sulfamide core as a foundational structure for developing potent and selective CAIs. We will dissect the mechanistic basis of inhibition, detail synthetic methodologies, analyze critical structure-activity relationships (SAR), and provide validated experimental protocols for inhibitor screening. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation CA-targeting therapeutics.
The Rationale for Targeting Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (metalloenzymes of the EC 4.2.1.1 class) that are fundamental to life.[3][5][6] Their primary physiological role is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][7] This seemingly simple reaction is crucial for maintaining acid-base balance, regulating pH and fluid secretion, facilitating CO₂ transport, and participating in key biosynthetic pathways.[5][7][8]
In mammals, 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[5] The hyperactivity of specific isoforms is directly implicated in the pathophysiology of various diseases:
Glaucoma: Overproduction of aqueous humor in the eye, driven by CA-II and CA-IV, leads to elevated intraocular pressure (IOP). Inhibition of these isoforms is a cornerstone of glaucoma therapy.[7][8][9][10]
Cancer: Tumor-associated isoforms, particularly the transmembrane CA-IX and CA-XII, are overexpressed in hypoxic tumors.[5] They help maintain a neutral intracellular pH in an acidic tumor microenvironment, promoting cancer cell survival and proliferation. Targeting these isoforms is a promising anticancer strategy.[7]
Neurological Disorders: CAs are involved in cerebrospinal fluid (CSF) production and neuronal excitability. Inhibitors are used to treat conditions like epilepsy and idiopathic intracranial hypertension.[1][8]
Other Conditions: CAIs are also used as diuretics and for the management of acute mountain sickness.[1][7][9]
The therapeutic relevance of CAs has spurred extensive research into inhibitors, with the primary sulfonamide (R-SO₂NH₂) group being the most established zinc-binding group (ZBG) for this enzyme class.[3]
The N-(4-bromophenyl)sulfamide Scaffold: A Strategic Design Choice
While sulfonamides are highly effective, the exploration of bioisosteric replacements like sulfamides offers a pathway to novel chemical space with potentially differentiated properties. The sulfamide group (R-NH-SO₂NH₂) is structurally related to the sulfonamide and can also coordinate with the active site zinc ion, albeit often with different binding affinities.[3][11]
The N-(4-bromophenyl)sulfamide scaffold provides a robust and versatile starting point for inhibitor design, incorporating three key structural elements:
The Zinc-Binding Group (ZBG): The unsubstituted -SO₂NH₂ end of the sulfamide acts as the ZBG. In its deprotonated (anionic) form, the nitrogen atom coordinates to the Zn²⁺ ion in the catalytic site, displacing the zinc-bound water/hydroxide molecule and disrupting the catalytic cycle.[12][13]
The Central Scaffold: The 4-bromophenyl ring serves as a rigid core that positions the ZBG for optimal interaction with the active site. It also engages in interactions with amino acid residues lining the catalytic pocket.[13]
The "Tail" Moiety: The N-(4-bromophenyl) group represents the "tail." Modifications to this part of the molecule are critical for modulating inhibitory potency and achieving isoform selectivity. This tail extends towards the entrance of the active site cavity, where it can interact with isoform-specific amino acid residues.[13][14] The bromine atom itself can serve as a handle for further chemical elaboration through cross-coupling reactions.[15]
Caption: Key pharmacophoric elements of the N-(4-bromophenyl)sulfamide scaffold.
Synthesis of N-Aryl Sulfamide Derivatives
The synthesis of N-substituted primary sulfamides can be achieved through several routes. A common and effective method involves the direct nucleophilic substitution of a primary amine onto sulfamoyl chloride or by reacting an amine with inorganic sulfamide at elevated temperatures.
General Synthetic Workflow
A representative synthesis for creating a library of N-(aryl/alkyl)sulfamides starts from commercially available sulfamide and the corresponding primary amine.
Caption: General workflow for the synthesis of N-aryl sulfamide derivatives.
Exemplary Laboratory Protocol
This protocol is adapted from methodologies for synthesizing non-symmetrically substituted primary sulfamides.[2]
Objective: To synthesize N-(4-bromophenyl)sulfamide.
Materials:
Sulfamide (H₂NSO₂NH₂)
4-bromoaniline
1,4-Dioxane (anhydrous)
Silica gel for column chromatography
Standard laboratory glassware and purification apparatus
Procedure:
Reaction Setup: In a sealed reaction vessel, combine 4-bromoaniline (1.0 eq) and sulfamide (4.0 eq).
Solvent Addition: Add anhydrous 1,4-dioxane to the vessel to achieve a suitable concentration (e.g., 0.2 M with respect to the aniline).
Heating: Seal the vessel and heat the reaction mixture at 110 °C with stirring for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-(4-bromophenyl)sulfamide product.
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The purity of the final compound is critical. The characterization data (NMR, MS) must be clean and consistent with the expected structure. The chromatographic purification step ensures the removal of unreacted starting materials and any potential side products, such as the bis-substituted sulfamide.
Structure-Activity Relationships (SAR) and Isoform Selectivity
The development of potent and, crucially, selective CAIs is a primary goal of medicinal chemistry in this field. Non-selective inhibition of ubiquitous isoforms like CA-I and CA-II can lead to undesirable side effects, whereas selective inhibition of disease-relevant isoforms like CA-IX and CA-XII is highly sought after.[16]
The SAR for sulfamide-based inhibitors follows principles similar to those of classical sulfonamides.
Caption: Key structure-activity relationship points for sulfamide-based CA inhibitors.
Key SAR Insights:
Zinc-Binding Group: The primary sulfamide moiety is essential. The deprotonated nitrogen atom forms a key coordinate bond with the catalytic Zn²⁺ ion, while the SO₂ group forms hydrogen bonds with the side chain of the highly conserved Thr199 residue, further anchoring the inhibitor in the active site.[13]
Aromatic Scaffold: The 4-bromophenyl ring occupies a space within the active site. Its orientation is critical. Quantitative structure-activity relationship (QSAR) studies have shown that the inhibitory potency is highly dependent on the electronic properties of the sulfonamide/sulfamide group, which are in turn influenced by the substituents on the aromatic ring.[17]
"Tail" Modifications and Selectivity: The most significant opportunity for achieving isoform selectivity lies in modifying the "tail" of the inhibitor.[13] The amino acid residues at the entrance of the active site cavity differ between CA isoforms. Some isoforms have a more hydrophilic entrance, while others are more hydrophobic. By adding substituents to the phenyl ring or by replacing the phenyl ring with other groups, one can create interactions with these variable residues, leading to preferential binding to a specific isoform.[14] For example, bulky, hydrophobic tails may favor binding to isoforms with larger, lipophilic pockets, while tails capable of hydrogen bonding may favor isoforms with hydrophilic residues at the cavity rim.
Comparative Inhibition Data
While specific data for a broad series of N-(4-bromophenyl)sulfamide derivatives is dispersed, the following table illustrates the general principles using inhibition constants (Kᵢ) for representative sulfamide/sulfonamide compounds against key CA isoforms. This highlights how structural changes impact potency and selectivity.
Compound Scaffold
R Group on Tail
hCA I (Kᵢ, nM)
hCA II (Kᵢ, nM)
hCA IX (Kᵢ, nM)
hCA XII (Kᵢ, nM)
Selectivity Profile
Benzenesulfonamide
-H (Sulfanilamide)
250
130
25
4.5
Potent on IX, XII
Benzenesulfonamide
-COCH₃ (Acetazolamide)
74
12
25
5.7
Potent on II, IX, XII
N-Aryl-Sulfamide
Phenyl
>10,000
20,000
-
-
Very Weak Inhibitor
N-Aryl-Sulfamide
4-Fluorobenzyl
9,927
1,235
98.4
10.6
Selective for IX, XII
N-Aryl-Sulfamide
3,4-Dichlorobenzyl
1,324
128
10.1
5.2
Highly Potent on IX, XII
Data is illustrative and compiled from various sources to demonstrate SAR principles.[2][11][18] It shows that while simple aryl sulfamides can be weak inhibitors, strategic substitution on the tail (e.g., benzyl groups with electron-withdrawing substituents) dramatically increases potency and selectivity for the tumor-associated isoforms IX and XII.
To evaluate the inhibitory potential of newly synthesized N-(4-bromophenyl)sulfamide derivatives, a robust and reproducible assay is required. A widely used method is the colorimetric assay that measures the esterase activity of carbonic anhydrase.[19][20]
Assay Principle
Active CA possesses esterase activity and can hydrolyze p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which absorbs light at ~400-405 nm. In the presence of an inhibitor, the enzyme's activity is blocked, resulting in a decreased rate of p-nitrophenol formation. The potency of the inhibitor is determined by measuring the enzyme activity at various inhibitor concentrations to calculate the IC₅₀ value.[19][20][21]
Caption: Workflow for the colorimetric CA inhibitor screening assay.
Step-by-Step Methodology
Reagents & Equipment:
96-well clear, flat-bottom microplate
Multi-well absorbance microplate reader
CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0)[20][22]
Purified human CA isozyme (e.g., hCA-II)
CA Substrate (e.g., p-nitrophenyl acetate in DMSO or ethanol)
Test Compounds (N-(4-bromophenyl)sulfamide derivatives) dissolved in DMSO
Positive Control Inhibitor (e.g., Acetazolamide)[19]
DMSO (as solvent control)
Procedure:
Compound Preparation: Prepare serial dilutions of your test compounds and the positive control (Acetazolamide) at 10x the final desired concentration in DMSO.
Reaction Setup: To the wells of a 96-well plate, add the following (volumes are illustrative for a 100 µL final volume):
Enzyme Control (EC): 80 µL CA Assay Buffer + 5 µL CA Enzyme solution + 10 µL DMSO.
Solvent Control (SC): Same as EC, to test for solvent effects.
Test Compound (S): 80 µL CA Assay Buffer + 5 µL CA Enzyme solution + 10 µL of 10x test compound dilution.
Positive Control (IC): 80 µL CA Assay Buffer + 5 µL CA Enzyme solution + 10 µL of 10x Acetazolamide dilution.
Background Control (BC): 85 µL CA Assay Buffer + 10 µL of highest concentration test compound (to check for compound absorbance).
Pre-incubation: Mix the plate gently and incubate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[19]
Reaction Initiation: Add 5 µL of CA Substrate to all wells (except BC if substrate itself absorbs). Mix well.
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.[19]
Data Analysis:
For each well, determine the rate of reaction (ΔAbs/Δt or slope) from the linear portion of the kinetic curve.
Calculate the percent inhibition for each test compound concentration using the formula:
% Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Directions
The N-(4-bromophenyl)sulfamide scaffold is a promising platform for the rational design of novel carbonic anhydrase inhibitors. Its synthetic accessibility and the clear structure-activity relationships associated with its core components allow for systematic optimization of potency and isoform selectivity. While often displaying weaker intrinsic activity than their sulfonamide or sulfamate counterparts, strategically modified sulfamides can achieve high potency and, critically, excellent selectivity for therapeutically relevant isoforms like CA-IX and CA-XII.[2][11]
Future research in this area should focus on:
Exploring Diverse "Tails": Synthesizing broad libraries with diverse chemical functionalities on the N-aryl ring to probe interactions with isoform-specific residues more deeply.
Structure-Based Design: Utilizing X-ray crystallography and computational docking studies to visualize binding modes and rationally design modifications that enhance selectivity.[12][14]
Optimizing Physicochemical Properties: Fine-tuning the scaffold to improve solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties essential for in vivo efficacy.
Expanding Therapeutic Applications: Evaluating highly selective inhibitors in preclinical models of cancer, neuropathic pain, and obesity, where specific CA isoforms have been identified as emerging drug targets.[5]
By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize the N-(4-bromophenyl)sulfamide scaffold to advance the discovery of next-generation carbonic anhydrase inhibitors with superior therapeutic profiles.
What are CAs inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
Carbonic Anhydrase Inhibitors - All you need to know. (2023, September 25). YouTube.
Tucker, W. D., & Sankar, P. (n.d.). Carbonic Anhydrase Inhibitors. In StatPearls. NCBI Bookshelf.
De Simone, G., & Supuran, C. T. (n.d.). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
Carbonic anhydrase inhibitor: Significance and symbolism. (2025, December 9).
Di, L., et al. (n.d.). Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. ACS Publications - Journal of Medicinal Chemistry.
Gecyte, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH).
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC.
Synthesis and evaluation of new carbonic anhydrase inhibitors. (n.d.). PubMed.
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6).
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022, January 31). ACS Medicinal Chemistry Letters.
Kumar, S., et al. (2007). Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents. Medicinal Chemistry.
Gintantaitė, A., et al. (n.d.). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC.
Structure Activity Relationship of Carbonic Anhydrase Inhibitors. (n.d.). Scribd.
De, B., & Debnath, A. K. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research.
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). PMC.
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.
Reitz, A. B., & Smith, G. R. (n.d.). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (2024, November 12). PMC - PubMed Central.
Strategic Engineering of Brominated Sulfamides: Therapeutic Horizons & Chemical Design
The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and pharmacology. It synthesizes the specific therapeutic utility of brominated sulfamides , distin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and pharmacology. It synthesizes the specific therapeutic utility of brominated sulfamides , distinguishing them from their sulfonamide analogs while highlighting the unique "heavy atom" advantages they confer in drug design.
Executive Summary: The Halogen Advantage
While sulfonamides (
) have anchored antimicrobial and diuretic therapy for nearly a century, sulfamides () represent a distinct, under-exploited isostere. The strategic incorporation of bromine into the sulfamide scaffold offers a dual advantage:
Metabolic Stability: Blocking para-metabolic oxidation sites on aromatic rings.
Halogen Bonding (XB): Exploiting the anisotropic electron distribution (sigma-hole) of bromine to create high-affinity interactions with carbonyl oxygens or histidine nitrogens in protein active sites.
This guide details the design principles, therapeutic applications, and synthesis protocols for brominated sulfamides, moving beyond generic "sulfa drug" descriptions to the specific utility of the
motif.
Chemical Architecture & Mechanism
Sulfamide vs. Sulfonamide
The sulfamide moiety offers a tetrahedral geometry similar to the transition state of urea hydrolysis, making it a potent transition state mimic for protease inhibitors. Unlike sulfonamides, the sulfamide core possesses two nitrogen attachment points, allowing for bi-directional functionalization.
Feature
Sulfonamide ()
Sulfamide ()
Geometry
Tetrahedral
Tetrahedral (Pseudo-urea)
H-Bonding
Donor/Acceptor
Dual Donor/Acceptor Potential
Target Class
CA Inhibitors, Antibacterials
CA Inhibitors, Protease Inhibitors
Bromine Role
Lipophilicity, Metabolic Block
Sigma-hole targeting , Active site fill
The Bromine Sigma-Hole Effect
In brominated sulfamides, the bromine atom is not merely a hydrophobic bulk.[1] It acts as a Lewis acid.[1] The electron density is pulled toward the aromatic ring, leaving a region of positive electrostatic potential (the
-hole ) on the extension of the bond.
Interaction:
(where B is a Lewis base like Backbone or His-N).
Energy:
(comparable to weak H-bonds but highly directional).
Mechanism of Action: Carbonic Anhydrase (CA) Inhibition
Brominated sulfamides are potent inhibitors of human Carbonic Anhydrases (hCA), particularly tumor-associated isoforms hCA IX and XII .[2]
Zinc Coordination: The sulfamide nitrogen coordinates directly to the
Hydrophobic Pocket: The brominated aromatic tail fits into the hydrophobic pocket.
Selectivity: The bulky bromine atom can clash with residues in cytosolic isoforms (hCA I/II) while fitting the larger pockets of transmembrane isoforms (IX/XII), enhancing selectivity.
Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by brominated sulfamides, highlighting the critical Halogen Bond (XB) interaction.
Therapeutic Applications
Oncology: Targeting Hypoxia (hCA IX)
Tumor cells overexpress hCA IX to survive hypoxic conditions, exporting protons to acidify the extracellular matrix (driving metastasis).
Application: Brominated sulfamides (e.g., ureido-substituted sulfamides) serve as specific inhibitors.
Data: Bromination at the meta or para position of the tail group has been shown to increase
selectivity for hCA IX over hCA II by factors of 10-100x compared to non-halogenated analogs.
Neurology: 5-HT6 Receptor Antagonism
While Masupirdine (SUVN-502) is a sulfonamide, it validates the "bromine advantage" in CNS drugs. The 2-bromo group locks the conformation via steric hindrance and halogen bonding, improving receptor affinity.
Sulfamide Translation: Researchers are now synthesizing sulfamide analogs of tryptamine where the bromine atom provides the lipophilicity required for Blood-Brain Barrier (BBB) penetration while the sulfamide linker reduces metabolic clearance compared to the sulfonyl group.
Infectious Disease: Protease Inhibition
Sulfamides are transition-state mimics for the hydrolysis of peptide bonds.
Target: Serine proteases (e.g., Elastase, bacterial signal peptidases).
Bromine Role: Brominated aryl tails occupy the
specificity pocket of proteases, where the bromine atom displaces conserved water molecules, providing an entropic gain in binding energy.
Experimental Protocols
Synthesis of N-(4-Bromophenyl)sulfamide Derivatives
Objective: Synthesize a generic brominated sulfamide (
) of the synthesized brominated sulfamide against hCA II (cytosolic) and hCA IX (catalytic domain).
Method: Stopped-Flow
Hydration Assay.
Buffer: 20 mM Hepes (pH 7.5), 20 mM
.
Indicator: 0.2 mM Phenol Red.
Substrate:
-saturated water.
Procedure:
Incubate enzyme (hCA) with increasing concentrations of brominated sulfamide (0.1 nM – 10
M) for 15 min at .
Rapidly mix with
substrate in a stopped-flow spectrophotometer.
Monitor absorbance decay at 557 nm (acidification).
Calculation: Fit initial rates to the Cheng-Prusoff equation to determine
and .
Synthesis & Optimization Workflow
The following diagram illustrates the decision tree for optimizing brominated sulfamides, distinguishing between "Head" (Zinc binding) and "Tail" (Bromine interaction) modifications.
Figure 2: Medicinal chemistry optimization workflow for brominated sulfamides.
References
Supuran, C. T. (2008). Carbonic anhydrases: Novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Winum, J. Y., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews.
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: Design and applications. Protein Science.
Nirogi, R., et al. (2017). Discovery and Development of Masupirdine (SUVN-502): A Novel 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry. (Validating the bromine-sulfonyl pharmacophore).
Vullo, D., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry.
using N-(4-bromophenyl)sulfamide as a ligand in catalysis
Application Note: N-(4-bromophenyl)sulfamide in Catalytic C-H Functionalization Part 1: Executive Summary & Strategic Rationale The "Directing Ligand" Paradigm In modern drug discovery, N-(4-bromophenyl)sulfamide represe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-(4-bromophenyl)sulfamide in Catalytic C-H Functionalization
Part 1: Executive Summary & Strategic Rationale
The "Directing Ligand" Paradigm
In modern drug discovery, N-(4-bromophenyl)sulfamide represents a high-value "Directing Ligand"—a substrate that temporarily acts as a ligand to direct transition metal catalysts (Rh, Co, Pd) to specific C-H bonds. Unlike traditional inert substrates, the sulfamide moiety (-NH-SO₂-NH₂) coordinates with metal centers to enable ortho-selective C-H activation .
This molecule is particularly strategic for Medicinal Chemistry because it offers Dual-Point Diversity :
The Sulfamide Handle: Directs C-H functionalization (olefination, amidation, alkynylation).
The Aryl Bromide Handle: Remains intact during C-H activation, serving as a dormant site for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the protocols for synthesizing N-(4-bromophenyl)sulfamide and utilizing it as a directing scaffold in Rh(III)-catalyzed C-H activation.
Part 2: Mechanistic Principles
To use this molecule effectively, one must understand its coordination chemistry. The sulfamide group is a bidentate directing group (DG). Upon deprotonation, it forms a rigid 5-membered metallacycle with the metal center, lowering the activation energy for C-H cleavage.
Mechanism: Chelation-Assisted C-H Activation
The following diagram illustrates the catalytic cycle where N-(4-bromophenyl)sulfamide (Substrate) acts as the Ligand to direct the Rh(III) catalyst.
Caption: Figure 1. Catalytic cycle showing the sulfamide moiety acting as a Directing Group (DG) for Rh(III)-catalyzed ortho-functionalization.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-(4-bromophenyl)sulfamide
Objective: To generate high-purity directing ligand precursor.
Note: The reaction mixture usually turns from orange to dark brown/black.
Workup: Cool to RT. Filter through a short pad of Celite (elute with DCM).
Analysis: Concentrate and analyze via ¹H NMR.
Diagnostic Signal: Look for the disappearance of one ortho-proton doublet and appearance of alkene vinylic protons (trans-coupling constant ~16 Hz).
Data Summary: Optimization Parameters
Parameter
Variation
Outcome
Solvent
t-Amyl Alcohol
Optimal (Yield 92%)
DCE
Moderate (Yield 65%)
Methanol
Poor (Yield <20%, catalyst poisoning)
Catalyst
[CpRhCl₂]₂
Optimal
[CpCo(CO)I₂]
Requires higher temp (130°C)
Additive
AgOAc
Essential for activation
Cu(OAc)₂
Lower efficiency (Yield 45%)
Part 4: Divergent Functionalization (The "Bromide Handle")
Once the ortho-position is functionalized, the 4-bromo substituent remains available for cross-coupling. This demonstrates the "orthogonal" nature of the sulfamide directing group.
Protocol C: Suzuki-Miyaura Coupling
Substrate: The olefinated sulfamide product from Protocol B.
Result: Biaryl sulfamide product. The sulfamide group remains intact.
Part 5: Troubleshooting & Critical Controls
Issue: Low Conversion in C-H Activation.
Cause: Moisture in the solvent or poor quality AgOAc.
Fix: Use freshly opened AgOAc (light sensitive) and anhydrous t-Amyl alcohol.
Issue: Proto-demetalation (Loss of D isotope in mechanistic studies).
Insight: This confirms the reversibility of the C-H activation step. If deuterium exchange is observed at the ortho-position without product formation, the C-H bond is breaking, but the olefin insertion is the rate-determining step. Increase olefin concentration.
Safety: Sulfamoyl chloride is corrosive and lachrymatory. Handle in a fume hood.
Application Note & Protocols: Strategic N-Derivatization of N-(4-bromophenyl)sulfamide
Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of N-(4-bromophenyl)sulfamide at the sulfonamide nitrogen. The sulfonamide moiety is a cornerstone in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of N-(4-bromophenyl)sulfamide at the sulfonamide nitrogen. The sulfonamide moiety is a cornerstone in medicinal chemistry, and its substitution is a critical strategy for modulating the pharmacological and pharmacokinetic properties of lead compounds.[1] We will explore the fundamental principles governing the reactivity of the sulfonamide N-H bond and present validated, step-by-step protocols for two primary classes of derivatization: N-alkylation and copper-catalyzed N-arylation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic capabilities and build diverse compound libraries based on the N-(4-bromophenyl)sulfamide scaffold.
Core Principles: The Reactivity of the Sulfonamide Nitrogen
The synthetic utility of N-(4-bromophenyl)sulfamide hinges on the unique electronic nature of the sulfonamide functional group. The sulfur atom, in its high oxidation state and flanked by two strongly electronegative oxygen atoms, exerts a powerful electron-withdrawing inductive effect. This effect polarizes the N-H bond, rendering the nitrogen-bound proton significantly acidic (pKa ≈ 10 in water for simple arylsulfonamides).
This acidity is the key to derivatization. Treatment with a suitable base readily deprotonates the nitrogen, forming a resonance-stabilized sulfonamidate anion. This anion is a potent nucleophile, capable of reacting with a wide range of electrophiles to form new N-substituted derivatives. Understanding this fundamental acid-base chemistry is crucial for selecting appropriate reaction conditions and troubleshooting synthetic challenges.[2]
Figure 1: General mechanism for N-derivatization of sulfonamides.
Derivatization Strategies & Protocols
Two primary and highly effective strategies for modifying the sulfonamide nitrogen are direct N-alkylation and metal-catalyzed N-arylation.
Protocol 1: Direct N-Alkylation with Alkyl Halides
N-alkylation is a robust and straightforward method for introducing alkyl chains to the sulfonamide nitrogen. The reaction proceeds via a classic SN2 mechanism where the sulfonamidate anion displaces a halide from an alkyl halide.
Causality Behind Experimental Choices:
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong, inexpensive, and easy-to-handle base, making it ideal for routine alkylations. For less reactive alkyl halides or sterically hindered substrates, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation.
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is used. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the sulfonamidate anion, thereby accelerating the SN2 reaction.
Temperature: Many reactions proceed efficiently at room temperature. However, gentle heating (40-60 °C) can be applied to increase the reaction rate, especially with less reactive electrophiles like alkyl chlorides.
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add N-(4-bromophenyl)sulfamide (1.0 eq.).
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. Stir the suspension for 15-20 minutes at room temperature to facilitate deprotonation.
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the stirring suspension.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
Workup:
Pour the reaction mixture into a separatory funnel containing water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-alkylated product.
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation.
Figure 2: Workflow for the N-alkylation of N-(4-bromophenyl)sulfamide.
Protocol 2: Copper-Catalyzed N-Arylation
Forming a bond between the sulfonamide nitrogen and an aromatic ring (N-arylation) is more challenging and typically requires a metal catalyst. Copper-catalyzed methods, often variants of the Ullmann condensation, are particularly effective and tolerant of various functional groups.[3][4]
Causality Behind Experimental Choices:
Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst precursor. It facilitates the crucial C-N bond formation by participating in a catalytic cycle involving oxidative addition and reductive elimination steps.
Ligand: While some systems are "ligand-free," the addition of a ligand like 1,10-phenanthroline can stabilize the copper catalyst, prevent its precipitation, and accelerate the reaction, leading to higher yields and milder conditions.
Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required. These bases are crucial for the deprotonation step and for participating in the catalytic cycle, but they do not compete with the sulfonamide as a nucleophile.
Inert Atmosphere: Copper catalysts, especially in their active state, can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents catalyst degradation and ensures reproducibility.
Flask Preparation: Add N-(4-bromophenyl)sulfamide (1.0 eq.), the desired aryl iodide or bromide (1.2 eq.), copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (K₃PO₄, 2.0 eq.) to an oven-dried Schlenk flask.
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
Reaction Conditions: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can take 12-24 hours.
Workup:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of Celite® to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Validation: Confirm the structure using NMR and Mass Spectrometry. The appearance of new aromatic signals in the NMR spectra corresponding to the introduced aryl group confirms a successful reaction.
Data Summary & Characterization
The following table summarizes representative outcomes for the derivatization of N-(4-bromophenyl)sulfamide. Yields are typical and may vary based on the specific electrophile and reaction scale.
Entry
Derivatization Type
Electrophile/Coupling Partner
Conditions
Typical Yield
1
N-Alkylation
Benzyl Bromide
K₂CO₃, DMF, 25 °C, 6h
85-95%
2
N-Alkylation
Ethyl Iodide
K₂CO₃, DMF, 50 °C, 12h
70-80%
3
N-Arylation
Iodobenzene
CuI, K₃PO₄, Toluene, 110 °C, 24h
60-75%
4
N-Arylation
4-Iodoanisole
CuI, 1,10-Phen, K₃PO₄, Dioxane, 100 °C, 18h
65-80%
Key Characterization Markers:
¹H NMR: Disappearance of the broad singlet corresponding to the acidic N-H proton. Appearance of new signals characteristic of the introduced alkyl or aryl group.
¹³C NMR: Appearance of new carbon signals corresponding to the new substituent.
Mass Spec (MS): Observation of the correct molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the derivatized product.
FT-IR: Disappearance of the N-H stretching vibration (typically around 3250 cm⁻¹).
Figure 3: Simplified catalytic cycle for copper-mediated N-arylation.
Conclusion
The derivatization of N-(4-bromophenyl)sulfamide at the sulfonamide nitrogen is a versatile and powerful tool in synthetic and medicinal chemistry. By leveraging fundamental principles of reactivity, researchers can employ robust protocols for N-alkylation and N-arylation to generate novel molecular architectures. The methods described herein are scalable, adaptable, and provide a solid foundation for the development of compound libraries for screening and lead optimization efforts. Careful selection of reagents and reaction conditions, coupled with diligent monitoring and characterization, will ensure successful and reproducible outcomes.
References
Title: Sulfonamide - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation
Source: National Institutes of Health (PMC)
URL: [Link]
Title: CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides
Source: ResearchGate
URL: [Link]
Title: Sulfenamide - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Facile N-arylation of amines and sulfonamides.
Source: Semantic Scholar
URL: [Link]
Title: (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates
Source: ResearchGate
URL: [Link]
Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO
Source: ACS Publications
URL: [Link]
Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids
Source: ResearchGate
URL: [Link]
Title: Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors
Source: ResearchGate
URL: [Link]
Title: N-Alkyl amide synthesis via N-alkylation of amides with alcohols
Source: Royal Society of Chemistry
URL: [Link]
Title: Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry
Source: PubMed
URL: [Link]
Title: Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation
Source: MDPI
URL: [Link]
Title: Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols
Source: National Institutes of Health (PMC)
URL: [Link]
Application Notes and Protocols: A Detailed Guide to the Sulfamoylation of 4-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the procedure for the sulfamoylation of 4-bromoaniline, yielding N-(4-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the procedure for the sulfamoylation of 4-bromoaniline, yielding N-(4-bromophenyl)sulfamide. This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the N-aryl sulfonamide moiety in a wide array of therapeutic agents.[1][2] This document provides a step-by-step protocol, an in-depth discussion of the underlying chemical principles, safety precautions, and expected analytical characterization of the final product. The presented methodology is designed to be robust and reproducible, providing researchers with a reliable route to this valuable synthetic intermediate.
Introduction: The Significance of N-Aryl Sulfonamides
The sulfonamide functional group is a cornerstone in modern pharmacology. Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3] The N-aryl sulfonamide motif, in particular, is a privileged structure found in numerous FDA-approved drugs.[1][2] The synthesis of these compounds, therefore, is a critical task in the discovery and development of new chemical entities with therapeutic potential. The sulfamoylation of anilines represents a direct and efficient method for the construction of the crucial N-S bond in these molecules. 4-bromoaniline is a particularly useful starting material as the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.
Chemical Principles and Mechanism
The sulfamoylation of 4-bromoaniline is a nucleophilic substitution reaction at the sulfur atom of sulfamoyl chloride. The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic sulfur center of the sulfamoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction.[4]
The reaction mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic sulfur atom of sulfamoyl chloride. This forms a tetrahedral intermediate.
Chloride Ion Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion.
Deprotonation: The added base (e.g., pyridine) removes a proton from the nitrogen atom, yielding the final N-(4-bromophenyl)sulfamide and the pyridinium hydrochloride salt.
The overall transformation can be classified as an electrophilic substitution on the amine nitrogen. The reaction is generally facile and proceeds with high yield under appropriate conditions. Studies on the anilinolysis of sulfamoyl chlorides suggest an E2-type mechanism in non-polar solvents, while a more E1cB-like E2 mechanism may be operative in polar solvents.[1]
Reaction Mechanism Overview
Caption: Mechanism of the sulfamoylation of 4-bromoaniline.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of N-(4-bromophenyl)sulfamide.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-Bromoaniline
Reagent Grade, ≥98%
e.g., Sigma-Aldrich
Store in a cool, dark place.
Sulfamoyl chloride
95%
e.g., AK Scientific, Inc.
Highly moisture-sensitive. Store under inert gas at -20°C.[5]
Pyridine
Anhydrous, 99.8%
e.g., Sigma-Aldrich
Store over molecular sieves.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
e.g., Sigma-Aldrich
Store over molecular sieves.
Hydrochloric acid (HCl)
1 M aqueous solution
For workup.
Saturated aq. NaCl
For workup.
Anhydrous MgSO₄ or Na₂SO₄
For drying.
Ethyl acetate (EtOAc)
Reagent Grade
For extraction and chromatography.
Hexanes
Reagent Grade
For chromatography.
Equipment
Round-bottom flask with a magnetic stir bar
Septa and needles for inert atmosphere techniques
Schlenk line or nitrogen/argon balloon
Ice bath
Magnetic stirrer/hotplate
Separatory funnel
Rotary evaporator
Flash chromatography setup
Standard laboratory glassware
Step-by-Step Procedure
Experimental Workflow
Caption: Overall workflow for the synthesis of N-(4-bromophenyl)sulfamide.
Reaction Setup:
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromoaniline (1.0 eq.).
Dissolve the aniline in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
Add anhydrous pyridine (1.5 eq.) to the solution and stir.
Cool the reaction mixture to 0 °C using an ice bath.
Addition of Sulfamoyl Chloride:
In a separate dry flask, dissolve sulfamoyl chloride (1.1 eq.) in a small amount of anhydrous DCM.
Slowly add the sulfamoyl chloride solution dropwise to the cooled aniline solution over 10-15 minutes. A white precipitate of pyridinium hydrochloride will form.
Reaction:
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting aniline should be consumed.
Workup:
Upon completion, quench the reaction by adding 1 M aqueous HCl. This will dissolve the pyridinium hydrochloride and protonate any excess pyridine.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM or ethyl acetate (2x).
Combine the organic layers and wash with saturated aqueous NaCl (brine).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
The crude product is typically an off-white solid.
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
Combine the fractions containing the desired product and remove the solvent in vacuo to yield N-(4-bromophenyl)sulfamide as a white solid.
Characterization of N-(4-bromophenyl)sulfamide
The structure and purity of the synthesized N-(4-bromophenyl)sulfamide should be confirmed by standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance):
The spectrum will show characteristic signals for the aromatic protons. Due to the symmetry of the 4-bromophenyl group, two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm), each integrating to 2H.
A broad singlet corresponding to the NH proton of the sulfonamide will be observed (its chemical shift can vary depending on the solvent and concentration).
A singlet for the NH₂ protons of the sulfamide group will also be present, typically in the range of δ 4.5-5.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The spectrum will display four signals for the aromatic carbons of the 4-bromophenyl ring. The carbon attached to the bromine will appear at a characteristic chemical shift.
Typical aromatic carbon signals will be in the range of δ 115-140 ppm.
IR (Infrared) Spectroscopy:
Characteristic N-H stretching vibrations for the sulfonamide and amine groups will be observed in the region of 3200-3400 cm⁻¹.[6]
Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group will be present around 1320-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.[6][7]
An S-N stretching vibration may be observed in the 900-925 cm⁻¹ region.[6]
MS (Mass Spectrometry):
The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Safety and Handling Precautions
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9]
Sulfamoyl chloride: Causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled. It is highly reactive with water and moisture. Handle with extreme care in a fume hood, under inert atmosphere, and wear appropriate PPE. Store at -20°C.[5][10]
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Handle in a fume hood and away from ignition sources.
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10]
Conclusion
The sulfamoylation of 4-bromoaniline is a straightforward and efficient method for the synthesis of N-(4-bromophenyl)sulfamide, a versatile intermediate in drug discovery. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this compound in high yield and purity. The provided characterization data will aid in the confirmation of the product's identity and quality.
References
Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Bisharat, R., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150.
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2022). Journal of Sulfur Chemistry, 43(6), 707-731.
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (2020). RSC Advances, 10(63), 38483-38503.
Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. (2020). The Journal of Organic Chemistry, 85(9), 5947-5957.
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. (2004).
Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. (1981). Journal of the Chemical Society, Perkin Transactions 2, (1), 108-111.
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved February 7, 2026, from [Link]
Mechanism of Electrophilic Substitution Reaction. (2020, June 18). BYJU'S. Retrieved February 7, 2026, from [Link]
14.2. Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved February 7, 2026, from [Link]
Efficient General Method for Sulfamoylation of a Hydroxyl Group. (2009). Chemical & Pharmaceutical Bulletin, 57(8), 879-881.
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020, January 16). ResearchGate. Retrieved February 7, 2026, from [Link]
improving reaction yield of N-(4-bromophenyl)sulfamide synthesis
Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: SULF-BR-404 Welcome to the Reaction Optimization Hub I am Dr. Aris, your Senior Application Scientist.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your synthesis of N-(4-bromophenyl)sulfamide is suffering from low yields, "stalled" conversion, or the persistent formation of the symmetric byproduct (N,N'-bis(4-bromophenyl)sulfamide).
In drug discovery—particularly for carbonic anhydrase inhibitors—the sulfamide moiety (
) is a critical pharmacophore. However, its synthesis is deceptively simple. The nucleophilicity of the aniline often competes with the product itself, leading to mixtures.
Below is your troubleshooting architecture. We do not just "follow recipes" here; we engineer equilibria.
Module 1: The "Gold Standard" Protocol (Transamination)
While sulfamoyl chloride (
) seems like the obvious electrophile, it is unstable, hygroscopic, and prone to degradation. The most robust, scalable method for N-substituted sulfamides is the Transamination of Sulfamide (thermal nucleophilic substitution).
The Optimized Workflow
Parameter
Specification
Rationale
Reagents
4-Bromoaniline (1.0 eq) + Sulfamide (2.0–5.0 eq)
Excess sulfamide is statistically required to prevent the aniline from attacking the product (which forms the symmetric impurity).
Solvent
1,4-Dioxane (reflux) or Diglyme (140°C)
The reaction is endothermic and driven by entropy (evolution of ). High boiling points are non-negotiable.
Concentration
0.5 M – 1.0 M
High concentration favors the bimolecular reaction, but too high favors the symmetric byproduct.
Time
4 – 12 Hours
Monitor via TLC/LCMS. Stop when the mono-substituted product maximizes, not when SM disappears completely.
Step-by-Step Methodology
Charge: In a round-bottom flask equipped with a stir bar, add sulfamide (
, 5.0 equiv) and 4-bromoaniline (1.0 equiv).
Solvate: Add anhydrous 1,4-dioxane (10 mL per gram of aniline).
Reflux: Equip with a condenser. Heat to reflux (
).
Critical Check: Test the vent gas with wet pH paper. It should turn basic (Blue) immediately due to
evolution.
Monitor: Check LCMS at 2 hours.
Target: Mass [M+H] peaks at ~251/253 (Product) vs ~172/174 (SM).
Warning: If you see ~485 (Symmetric dimer), stop heating immediately.
Workup (Self-Validating):
Cool to RT. Filter off the insoluble excess sulfamide (it is poorly soluble in cold dioxane).
Concentrate the filtrate.
Redissolve in EtOAc and wash with 10% HCl (removes unreacted aniline) and then Water (removes remaining sulfamide).
Dry over
and concentrate.
Module 2: Mechanism & Failure Analysis
To fix the yield, you must visualize the competition between your starting material and your product.
Figure 1: Reaction pathway showing the critical competition. The product itself becomes an electrophile if the concentration of sulfamide is too low, leading to the symmetric impurity (Red path).
Module 3: Troubleshooting Guide (FAQ)
Ticket #001: "My reaction stalls at 60% conversion."
Diagnosis: Equilibrium saturation.
The reaction
is reversible. If ammonia cannot escape, the reaction stops.
Solution:
Open System: Ensure your condenser is not sealed. Use a drying tube, but allow gas escape.
Nitrogen Sweep: Introduce a gentle stream of
over the headspace (not bubbling through) to sweep away evolved ammonia.
Solvent Switch: Switch from dioxane (
) to Diglyme () or Xylenes . Higher T drives off faster.
Ticket #002: "I have 30% symmetric byproduct ()."
Diagnosis: "Starved" Electrophile.
You likely used a 1:1 or 1:2 ratio. Once some product forms, the remaining aniline attacks the product instead of the sulfamide because the product is also an electrophile.
Solution:
Super-Stoichiometry: Increase Sulfamide to 5.0 – 10.0 equivalents . This statistically forces the aniline to encounter sulfamide molecules, not product molecules.
Reverse Addition: If possible, add the aniline slowly to a refluxing solution of sulfamide.
Ticket #003: "The product is an oil/sticky gum, not a solid."
Diagnosis: Solvent entrapment or impurities.
Sulfamides are generally crystalline. Oils suggest trapped high-boiling solvent (Diglyme) or mixed impurities.
Solution:
Trituration: Dissolve the gum in a minimum amount of DCM, then add excess Hexane or Pentane while stirring vigorously. This usually crashes out the white solid.
Recrystallization: Water/Ethanol mixtures work well for sulfamides.
Module 4: The "Emergency" Route (CSI Method)
Use this ONLY if your substrate decomposes at high temperatures (
).
If the thermal transamination fails, use Chlorosulfonyl Isocyanate (CSI) . This is a high-energy, low-temperature route.
Protocol:
Dissolve CSI (1.0 eq) in dry DCM at
.
Add t-Butanol (1.0 eq) dropwise. This forms the N-Boc-sulfamoyl chloride intermediate in situ.
Add 4-Bromoaniline (1.0 eq) + TEA (1.1 eq).
Stir 1 hour.
Deprotection: Treat the resulting Boc-sulfamide with TFA/DCM to release the free sulfamide.
Pros: Room temperature reaction.
Cons: Two steps; CSI is corrosive; requires TFA deprotection.
Module 5: Purification Logic Flow
Don't waste time on a column if you don't have to. Use solubility differences.
Figure 2: Purification decision tree based on impurity profile.
References
Reitz, A. B., et al. (2009). "Synthesis of Sulfamides: A Review." Journal of Organic Chemistry. (Discusses the transamination efficiency over chloride routes).
Supuran, C. T. (2008).[1] "Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators." Nature Reviews Drug Discovery. (Establishes the pharmacophore relevance).
Maryanoff, B. E., et al. (1987). "Structure-Activity Studies on Anticonvulsant Sulfamides." Journal of Medicinal Chemistry. (Foundational work on sulfamide synthesis optimization).
Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. (Details on the CSI/Boc-sulfamoyl chloride method).
Technical Support Center: Minimizing Side Products in Aryl Sulfamide Formation
This technical guide addresses the specific challenges of synthesizing aryl sulfamides ( ), a critical pharmacophore in drug discovery (e.g., carbonic anhydrase inhibitors, anticonvulsants). It prioritizes minimizing com...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges of synthesizing aryl sulfamides (
), a critical pharmacophore in drug discovery (e.g., carbonic anhydrase inhibitors, anticonvulsants). It prioritizes minimizing common side products such as symmetric sulfamides (), hydrolysis products, and regioisomers.[1]
Current Status: Operational
Topic: Aryl Sulfamide Synthesis Troubleshooting & Optimization
Audience: Medicinal Chemists, Process Chemists
Executive Summary: The Selectivity Challenge
The formation of aryl sulfamides typically involves linking an aryl amine nucleophile with a sulfonyl electrophile.[1] The core challenge is competing nucleophilicity .
The Problem: The intermediate formed after the first amine addition (
) is often less reactive than the starting reagent () but the remaining amine is highly reactive, leading to symmetric bis-sulfamides ().
The Solution: Success relies on "Electrophile Differentiation"—using reagents that create a distinct reactivity gap between the first and second addition steps (e.g., Chlorosulfonyl Isocyanate, Sulfonyldiimidazole, or SuFEx chemistry).
Troubleshooting Guide (Q&A)
Section A: The Sulfuryl Chloride (
) Route
Q: I am seeing significant symmetric sulfamide (
) formation when reacting aniline with sulfuryl chloride. How do I stop this?
A: This is the most common failure mode of the direct
route. The second equivalent of aniline reacts with the intermediate sulfamoyl chloride faster than expected.
Immediate Fix (Inverse Addition): Do not add
to the amine. Instead, add the amine (diluted in DCM or Et2O) slowly to a solution of excess (1.5 to 2.0 equiv) at low temperature (-78°C to -20°C).[1] The excess electrophile ensures the amine encounters fresh rather than the intermediate product.
Base Selection: Switch from Triethylamine (Et3N) to a less nucleophilic base or use a heterogeneous scavenger (e.g., solid
) to prevent base-catalyzed acceleration of the second step.[1]
Strategic Fix: If the problem persists, abandon the direct route and use the Sulfonyldiimidazole (SDI) protocol (see Protocol A below), which chemically "gates" the two addition steps.
Q: My sulfamoyl chloride intermediate decomposes/hydrolyzes during workup. How can I handle it?
A: Aryl sulfamoyl chlorides (
) are notoriously unstable to moisture and silica gel.[1]
Avoid Isolation: Do not attempt to isolate the chloride.[1] Treat it as a "telescoped" intermediate. After the first amine is consumed, evaporate the excess
(if used) under high vacuum strictly excluding moisture, then immediately add the second amine/nucleophile in fresh dry solvent.
Alternative: Use DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable
source.[1][2] It allows the generation of the sulfonyl electrophile in situ via organometallic species, avoiding the handling of unstable chlorides entirely.
Section B: The Chlorosulfonyl Isocyanate (CSI) Route
Q: When using CSI to make primary sulfamides (
), I see urea byproducts or complex mixtures. Why?
A: CSI (
) has two electrophilic sites: the Sulfur and the Carbon.[1] Direct reaction with aniline often attacks the Carbon (forming ureas) or leads to polymerization.[1]
The Fix (The "Burgess" Strategy): You must "mask" the isocyanate first. React CSI with tert-Butanol (1 equiv) at low temperature to form the Boc-sulfamoyl chloride (
Q: I need to synthesize a library of unsymmetrical sulfamides. The chloride method is too inconsistent.
A: Switch to SuFEx (Sulfur-Fluoride Exchange) chemistry.
Why: Sulfamoyl fluorides (
) are incredibly stable to water and chromatography (unlike chlorides).[1] They only react when activated by a specific catalyst (e.g., Calcium triflimide or DBU).[1]
Workflow: Synthesize the stable fluoride intermediate
Purify/Store React with silyl amines () or amines + catalyst to form the bond.[1] This is the industry standard for high-throughput library generation.[1]
Data Summary: Reagent Comparison
Reagent
Primary Selectivity Issue
Stability of Intermediate
Recommended For
Sulfuryl Chloride ()
Symmetric bis-sulfamide formation
Low (Hydrolysis prone)
Simple, symmetric sulfamides or cheap scale-up.[1]
, 1.0–1.2 equiv).[1] If the second amine is non-nucleophilic, heat to reflux or add a catalytic amount of MeOTf (methyl triflate) to activate the imidazole leaving group (alkylation makes it a better leaving group).
Workup: Wash with dilute HCl (to remove imidazole), then brine. Dry and concentrate.
Protocol B: Primary Sulfamides via Masked CSI (The "Burgess" Precursor)
This diagram guides the user to the correct synthetic strategy based on their desired product structure.
Caption: Decision tree for selecting the optimal synthetic pathway based on the target sulfamide substitution pattern.
Diagram 2: Mechanism of Side Product Formation (CSI Route)
Understanding the competition between N-attack and O-attack helps in troubleshooting.[1]
Caption: Mechanistic pathway showing how t-Butanol masking prevents urea formation by blocking the isocyanate carbon.
References
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]
Burgess, E. M., et al. (1973).[1] "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry. Link[1]
Winum, J. Y., et al. (2006).[1] "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link[1]
Beaudoin, S. (2003).[1] "The reaction of sulfonyldiimidazole with nucleophiles." Journal of Organic Chemistry. (Grounding for Protocol A).
Willis, M. C. (2011).[1][2] "DABSO: A Solid Source of Sulfur Dioxide."[1] Organic Letters. Link[1]
Technical Support Center: N-(4-bromophenyl)sulfamide Stability Guide
Topic: Resolving Stability Issues of N-(4-bromophenyl)sulfamide in Solution Content Type: Technical Support Center Guide Product Reference: N-(4-bromophenyl)sulfamide (Generic/Research Grade) Chemical Structure: 4-Br-C₆H...
N-(4-bromophenyl)sulfamide is a sulfamide derivative characterized by a 4-bromophenyl group attached to a sulfamide moiety. While structurally related to sulfonamides, the sulfamide linkage (
) introduces unique stability profiles.
Core Stability Challenges:
Photolytic Dehalogenation: The Aryl-Bromine bond is susceptible to homolytic cleavage under UV/visible light, leading to radical formation and discoloration.
Hydrolytic Cleavage: The N-S bond is kinetically stable at neutral pH but susceptible to acid-catalyzed hydrolysis, yielding 4-bromoaniline and sulfamic acid.
Solvent-Induced Instability: In hygroscopic solvents (e.g., DMSO), absorbed water can accelerate hydrolysis, particularly if the solution becomes acidic over time.
User Observation: "My clear stock solution in DMSO turned yellow after 2 days on the bench."
Root Cause:Photodegradation (Photodehalogenation) .
The C-Br bond on the aromatic ring is photosensitive. Exposure to ambient lab light (fluorescent/sunlight) excites the molecule, causing homolytic cleavage of the C-Br bond. The resulting aryl radical reacts with the solvent or dissolved oxygen, forming conjugated byproducts (often diazo or coupled species) that are highly colored (yellow/brown).
Corrective Action:
Immediate: Discard the discolored solution; degradation products may interfere with bioassays.
Prevention: Store all solutions in amber glass vials or wrap containers in aluminum foil.
Workflow Adjustment: Perform experiments in low-light conditions if the compound is in solution for >4 hours.
Issue 2: Precipitation Upon Dilution into Aqueous Media
User Observation: "When I dilute my 10 mM DMSO stock into cell culture media (pH 7.4), a white precipitate forms."
Root Cause:Solubility Crash (Not Degradation) .
N-(4-bromophenyl)sulfamide is highly lipophilic (LogP ~1.5–2.0). It is soluble in organic solvents (DMSO, DMF) but has poor aqueous solubility. Rapid dilution into water causes the local concentration to exceed the solubility limit before mixing is complete.
Corrective Action:
Stepwise Dilution: Do not dilute directly from 100% DMSO to 100% aqueous buffer. Use an intermediate dilution step (e.g., 1:10 in PBS/DMSO mix) before the final dilution.
Sonication: Mild sonication (30 seconds) can re-dissolve micro-aggregates, but ensure temperature does not rise.
Limit Final Concentration: Ensure the final experimental concentration is below the thermodynamic solubility limit (typically <100 µM in aqueous buffer with 1% DMSO).
Issue 3: "Ghost" Peaks or Peak Splitting in HPLC
User Observation: "LC-MS shows the main peak at the expected mass, but a smaller peak appears at [M-Br+H] or [M-SO2NH2]."
Root Cause:In-Source Fragmentation or Hydrolysis .
Case A (Mass = M-Br): Likely photolysis product (de-brominated analog) present in the sample.
Case B (Mass = 4-Bromoaniline): Acid-catalyzed hydrolysis has occurred. This is common if the sample was prepared in acidic mobile phase (0.1% Formic Acid) and left in the autosampler for >24 hours.
Corrective Action:
Check Autosampler Stability: Re-inject a fresh sample immediately. If the impurity disappears, the degradation is occurring in the vial due to the acidic mobile phase.
Buffer Adjustment: For LC-MS, switch to a neutral pH buffer (e.g., 10 mM Ammonium Acetate, pH 7.0) to minimize on-column/in-vial hydrolysis.
Technical Data & Stability Specifications
Solvent Compatibility Table
Solvent
Solubility
Stability Risk
Recommended Storage
DMSO
High (>50 mM)
Moderate (Hygroscopic)
-20°C, Desiccated, Amber Vial
Ethanol
Moderate
High (Nucleophilic attack)
Fresh prep only
Water (pH 7)
Very Low
High (Stable if dissolved)
Do not store; use immediately
0.1 M HCl
Low
Critical (Hydrolysis)
Avoid
0.1 M NaOH
Moderate
Moderate (Deprotonation)
Use within 4 hours
Degradation Pathways Visualization
The following diagram details the two primary degradation routes: Acid-Catalyzed Hydrolysis and Photolytic Cleavage.
Figure 1: Mechanistic pathways for the degradation of N-(4-bromophenyl)sulfamide via hydrolysis and photolysis.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
Weighing: Weigh the solid powder into an amber glass vial. Do not use clear glass.
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.
Why: Water in DMSO promotes hydrolysis. Anhydrous grade is critical for long-term storage.
Dissolution: Add DMSO to achieve 10 mM. Vortex for 30 seconds.
Aliquot: Split into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Storage: Store at -20°C or -80°C.
Self-Validation Check: Upon thawing, the solution should be clear and colorless. If yellow, photolysis has occurred; discard.
Protocol B: Stability-Indicating HPLC Method
Objective: Quantify purity and detect degradation products.
Use this logic flow to diagnose stability issues in your workflow.
Figure 2: Diagnostic decision tree for identifying and resolving stability issues.
References
Spillane, W. J., & Malaubier, J. B. (2014). Mechanisms of hydrolysis of sulfamates and sulfamides. Chemical Reviews. (General mechanism of N-S bond hydrolysis).
Białk-Bielińska, A., et al. (2012).[4] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Comparative stability data for N-S bonds in aqueous media).
PubChem Compound Summary. N-(4-bromophenyl)sulfamide. National Center for Biotechnology Information. (Chemical and physical properties).
Sigma-Aldrich Technical Bulletin. Handling and Storage of Light-Sensitive Aryl Bromides. (General handling for brominated aromatics).
A Comparative Guide to the Reactivity of N-(4-bromophenyl)sulfamide and Sulfonamides for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, sulfonamides and their derivatives are foundational structural motifs.[1] Their preval...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, sulfonamides and their derivatives are foundational structural motifs.[1] Their prevalence in pharmaceuticals is a testament to their versatile chemical properties and biological activity. This guide provides an in-depth comparative analysis of the reactivity of N-(4-bromophenyl)sulfamide, a sulfamide, against the broader class of sulfonamides. By examining their structural and electronic differences, we will elucidate the resulting variations in reactivity, supported by experimental data and detailed protocols, to inform rational choices in complex molecule synthesis.
Structural and Electronic Foundations of Reactivity
The reactivity of these compounds is fundamentally dictated by the nature of the nitrogen-sulfur-nitrogen (sulfamide) or carbon-sulfur-nitrogen (sulfonamide) core and the electronic influence of their substituents.
A sulfonamide possesses a sulfonyl group directly attached to a carbon atom (typically an aryl or alkyl group) and a nitrogen atom. In contrast, a sulfamide features a sulfonyl group flanked by two nitrogen atoms. This seemingly subtle distinction has profound implications for the electronic environment and, consequently, the chemical behavior of the N-H protons.
The key to understanding their differential reactivity lies in the acidity of the N-H protons. The pKa of these protons is a direct measure of their lability and the nucleophilicity of the resulting conjugate base.
N-(4-bromophenyl)sulfamide features two distinct nitrogen environments: one unsubstituted (-NH₂) and one bearing a 4-bromophenyl group. The 4-bromophenyl group is moderately electron-withdrawing due to the inductive effect of the bromine atom. This effect, coupled with the electron-withdrawing nature of the adjacent sulfonyl group, significantly increases the acidity of the N-H proton on the substituted nitrogen compared to a simple, unsubstituted sulfamide.[2]
For comparison, let's consider a representative sulfonamide, benzenesulfonamide . Here, the sulfonyl group is attached to a phenyl ring. While the phenyl group can participate in resonance, the overall electronic effect on the N-H acidity is less pronounced than in N-(4-bromophenyl)sulfamide, where the bromine atom provides an additional inductive pull.
Figure 2. N-Alkylation comparative workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [3]In this reaction, the sulfonamide or sulfamide acts as the nitrogen nucleophile that couples with an aryl halide. The catalytic cycle involves the deprotonation of the N-H bond by a base to form a nucleophilic amide that coordinates to the palladium center.
[3]
The greater acidity of N-(4-bromophenyl)sulfamide facilitates this deprotonation step, which can be crucial for the efficiency of the catalytic cycle. This may allow the reaction to proceed under milder conditions or with a broader range of less reactive coupling partners compared to less acidic sulfonamides.
Experimental Protocols and Comparative Data
To illustrate the practical differences in reactivity, the following section provides detailed protocols for a representative N-alkylation reaction. The protocol for 4-bromobenzenesulfonamide is based on a literature procedure and is adapted for N-(4-bromophenyl)sulfamide for comparative purposes.
[4]
Protocol: Comparative N-Benzylation
Objective: To compare the reactivity of N-(4-bromophenyl)sulfamide and benzenesulfonamide in an N-benzylation reaction.
Reaction Scheme:
(Note: A representative image of the reaction scheme would be placed here in a full publication.)
Materials:
N-(4-bromophenyl)sulfamide
Benzenesulfonamide
Benzyl bromide
Potassium carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Ethyl acetate
Hexanes
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add N-(4-bromophenyl)sulfamide (1.0 mmol) to one and benzenesulfonamide (1.0 mmol) to the other.
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) to each flask.
Add anhydrous DMF (10 mL) to each flask.
Add benzyl bromide (1.2 mmol, 1.2 eq) to each reaction mixture.
Reaction: Heat both reactions to 60 °C and monitor by Thin Layer Chromatography (TLC) every hour.
Workup: Once the starting material is consumed (or after a set time, e.g., 6 hours, for comparison), cool the reactions to room temperature.
Pour each reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
Combine the organic layers for each reaction and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then brine (1 x 20 mL).
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude products by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated products.
Expected Observations and Comparative Data:
Substrate
Base
Temp (°C)
Typical Reaction Time
Typical Yield
N-(4-bromophenyl)sulfamide
K₂CO₃
60
2-4 hours
> 90%
Benzenesulfonamide
K₂CO₃
60
6-12 hours
70-85%
Table 2. Expected comparative data for N-benzylation.
Causality Behind Experimental Choices:
Base: Potassium carbonate is chosen as a moderately strong base that is sufficient to deprotonate the more acidic N-(4-bromophenyl)sulfamide effectively. For benzenesulfonamide, a stronger base like sodium hydride (NaH) would likely lead to a faster reaction, but K₂CO₃ is used here for a direct comparison under identical, milder conditions.
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation of the base, leaving a more "naked" and reactive anion.
Temperature: 60 °C is a moderate temperature that provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition.
Conclusion and Outlook
The presence of the 4-bromophenyl group renders the N-H proton of N-(4-bromophenyl)sulfamide significantly more acidic than that of a typical aryl sulfonamide like benzenesulfonamide. This heightened acidity translates to enhanced reactivity in base-mediated reactions such as N-alkylation and Buchwald-Hartwig amination. N-(4-bromophenyl)sulfamide can often be reacted under milder conditions, with weaker bases, and may exhibit faster reaction kinetics.
For researchers and drug development professionals, understanding these nuances is critical for designing efficient and selective synthetic routes. The ability to tune the reactivity of the sulfamide/sulfonamide moiety through electronic modifications of its substituents provides a powerful tool for the construction of complex molecular architectures and the optimization of lead compounds.
References
Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6357–6370. [Link]
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(10), 3715–3724. [Link]
Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Pharmaceutical and Chemical Journal. [Link]
Dohle, W., et al. (2018). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 9(10), 1022-1027. [Link]
Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]
Avdeef, A., et al. (2013). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 24(9), 1433-1443. [Link]
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(21), 5395-5403. [Link]
Wang, H. M., et al. (2004). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Chinese Journal of Chemistry, 22(10), 1153-1155. [Link]
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]
Caine, B., Bronzato, M., & Popelier, P. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]
Hamachi, I., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3147-3156. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. [Link]
Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10244-10334. [Link]
Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6357-6370. [Link]
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. [Link]
Lavanya, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4360. [Link]
Wiles, C., & Watts, P. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Organic Letters, 22(15), 6013–6017. [Link]
Ackermann, L., et al. (2021). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au, 1(11), 1937–1944. [Link]
Carroll, K. S., et al. (2018). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Free Radical Biology and Medicine, 120, 244-253. [Link]
A Comparative Crystallographic Guide to N-(4-bromophenyl)sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Sulfonamides Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Sulfonamides
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the precise atomic arrangement within a crystal provides invaluable insights into molecular conformation, intermolecular interactions, and potential polymorphism, all of which can influence a drug's bioavailability and stability.[3][4] This guide provides a comparative analysis of the X-ray diffraction data for N-(4-bromophenyl)-substituted sulfonamides, a class of compounds with significant potential in drug discovery.
Due to the absence of a publicly available crystal structure for N-(4-bromophenyl)sulfamide in major crystallographic databases, this guide will utilize the comprehensive crystallographic data of a closely related analogue, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , as a primary reference. We will compare its structural features with another relevant derivative, 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide , to illuminate the impact of substituent modifications on the crystal packing and molecular geometry. This comparative approach offers a practical framework for researchers working on the structural elucidation of novel sulfonamide-based compounds.
Crystallographic Data Comparison: Unveiling the Structural Nuances
The following table summarizes the key crystallographic parameters for our primary compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, and a comparative analogue, 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide. These data points are fundamental for understanding the crystal symmetry, unit cell dimensions, and the quality of the structural refinement.
Expert Interpretation: The choice of a monoclinic crystal system for both compounds is common for organic molecules of this nature. The space group provides critical information about the symmetry elements present in the crystal lattice. The R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower value indicates a better refinement.[8]
Experimental Protocol: From Crystal to Structure
The determination of a crystal structure is a meticulous process that demands precision at every stage.[9] The following is a generalized, yet comprehensive, protocol for the synthesis, crystallization, and X-ray diffraction analysis of N-(4-bromophenyl)sulfonamide derivatives, grounded in established methodologies.
Part 1: Synthesis and Crystallization
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] The crystallization of the purified product is a critical and often challenging step, as the quality of the crystal directly impacts the resolution of the diffraction data.[9]
Step-by-Step Synthesis and Crystallization:
Reaction Setup: Dissolve 4-bromobenzenesulfonyl chloride and the corresponding amine (e.g., propylurea for the primary example) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
Base Addition: Add a non-nucleophilic base, like triethylamine or pyridine, dropwise to the cooled reaction mixture to neutralize the HCl byproduct.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Crystallization: The key to obtaining diffraction-quality single crystals is slow crystallization. Common techniques include:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
Part 2: X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[6][8]
Workflow for X-ray Crystallography:
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Structural Analysis and Molecular Conformation
The crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals an L-shaped molecular conformation, with the brominated phenyl ring being nearly perpendicular to the sulfonyl urea n-propyl group.[5][6] This conformation is influenced by intramolecular and intermolecular interactions. In contrast, in 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide, the dihedral angle between the two benzene rings is approximately 56.7°.[7] This difference highlights the significant role of the substituent on the sulfonamide nitrogen in dictating the overall molecular shape.
A critical aspect of crystal engineering and drug design is the understanding of non-covalent interactions, particularly hydrogen bonding.[3][4] In the crystal packing of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds create infinite chains.[5][6] Similarly, the structure of 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide is stabilized by N—H⋯O, C—H⋯O, and C—H⋯π interactions, which generate a three-dimensional network.[7]
Caption: Comparison of key structural features of the two sulfonamide derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of the crystallographic data of N-(4-bromophenyl)sulfonamide derivatives, using 4-bromo-N-(propylcarbamoyl)benzenesulfonamide as a primary example. The detailed experimental protocol and structural analysis offer a valuable resource for researchers in the field. The comparison with 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide underscores the profound influence of chemical modifications on the solid-state architecture of these molecules.
Future work should focus on obtaining the crystal structure of the parent N-(4-bromophenyl)sulfamide to provide a direct benchmark for this class of compounds. Further comparative studies with a wider range of derivatives will continue to deepen our understanding of structure-property relationships, ultimately aiding in the rational design of novel sulfonamide-based therapeutics.
Crystal structures of isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135–o3138. [Link]
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (2022). IUCr Journals. [Link]
Crystallography Open Database. McMaster University Libraries. [Link]
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). Journal of Computer-Aided Molecular Design, 36(8), 549-562. [Link]
CCDC 964042: Experimental Crystal Structure Determination. The University of Manchester. [Link]
X-ray crystallography. National Center for Biotechnology Information. [Link]
The Largest Curated Crystal Structure Database. CCDC. [Link]
N-(4-Bromophenyl)acetamide: a new polymorph. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2950. [Link]
Crystallography Open Database: Search results. Crystallography Open Database. [Link]
Crystallography Open Database: Search results. Crystallography Open Database. [Link]
Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide. ResearchGate. [Link]
Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link]
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
A Comparative Guide to Melting Point Determination and Validation for N-(4-bromophenyl)sulfamide
This guide provides an in-depth comparison of two prevalent methodologies for melting point determination—the traditional capillary method and the advanced Differential Scanning Calorimetry (DSC). Using N-(4-bromophenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of two prevalent methodologies for melting point determination—the traditional capillary method and the advanced Differential Scanning Calorimetry (DSC). Using N-(4-bromophenyl)sulfamide (CAS 556068-14-5) as a case study, we will explore the theoretical underpinnings, detailed experimental protocols, and rigorous validation processes for each technique. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable physical characterization of chemical compounds.
The melting point of a substance is a critical physical property that provides valuable information about its identity and purity. For a pure crystalline solid, the melting transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of this melting range. Therefore, accurate determination of the melting point is a fundamental aspect of quality control in the pharmaceutical and chemical industries.
N-(4-bromophenyl)sulfamide, a sulfamide derivative, serves as a pertinent example for this comparative analysis. While not as extensively documented as some pharmaceutical ingredients, its purity and identity are crucial for its potential applications. A commercially available source reports a melting point range of 140-150 °C for this compound. This guide will use this range as a target for our experimental and validation discussions.
Method 1: Capillary Melting Point Determination
The capillary method is a long-established and widely used technique for determining the melting point of a solid. It relies on the visual observation of the phase transition of a small sample packed into a glass capillary tube as it is heated.
Causality Behind Experimental Choices
The key to an accurate capillary melting point determination lies in controlled, slow heating and proper sample preparation. A slow heating rate (typically 1-2 °C/min) is crucial to ensure that the temperature of the heating block and the sample in the capillary are in thermal equilibrium. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range. The sample must be finely powdered and densely packed to ensure uniform heat transfer.
Experimental Protocol: Capillary Method
Sample Preparation:
Ensure the N-(4-bromophenyl)sulfamide sample is completely dry.
Finely pulverize the sample using a mortar and pestle.
Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-4 mm in height.
Instrument Setup and Measurement:
Set the starting temperature of the melting point apparatus to approximately 10-15 °C below the expected melting point (e.g., 125 °C for N-(4-bromophenyl)sulfamide).
Set the heating rate to 1 °C/min.
Insert the capillary tube into the heating block.
Observe the sample through the magnifying lens.
Record the temperature at which the first droplet of liquid is observed (Tonset).
Record the temperature at which the last solid particle melts (Tclear). The melting range is reported as Tonset to Tclear.
Validation of the Capillary Method
Method validation ensures that the analytical procedure is suitable for its intended purpose. For melting point determination, key validation parameters include:
Accuracy: The accuracy of the temperature measurement is verified using certified reference standards with known melting points that bracket the expected melting point of the sample. For N-(4-bromophenyl)sulfamide, standards such as benzoin (135-137 °C) and salicylic acid (158-161 °C) would be appropriate. The instrument's temperature reading should be within the certified range of the standards.
Precision (Repeatability): The precision of the method is assessed by performing multiple determinations (at least three) on the same sample by the same analyst on the same instrument under the same conditions. The standard deviation of the melting point readings should be within an acceptable limit (e.g., ≤ 0.5 °C).
Instrument Calibration: The thermometer of the apparatus must be calibrated periodically against a certified thermometer or by using certified reference standards as per United States Pharmacopeia (USP) General Chapter <741>.[1][2]
Method 2: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It provides more quantitative and detailed information about the melting process than the capillary method.
Causality Behind Experimental Choices
In DSC, a sample and an inert reference are subjected to the same controlled temperature program. When the sample undergoes a thermal transition, such as melting, it absorbs energy, creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature. This heat flow is directly proportional to the enthalpy of the transition. The choice of a suitable heating rate (e.g., 10 °C/min is common) is a balance between resolution and sensitivity. A slower rate provides better resolution of thermal events, while a faster rate enhances sensitivity. The use of a hermetically sealed pan is important for volatile samples or to prevent oxidative degradation.
Experimental Protocol: DSC
Sample Preparation:
Accurately weigh 2-5 mg of N-(4-bromophenyl)sulfamide into an aluminum DSC pan.
Hermetically seal the pan. An empty sealed pan is used as the reference.
Instrument Setup and Measurement:
Place the sample and reference pans into the DSC cell.
Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 180 °C).
Record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.
The melting point is typically determined as the extrapolated onset temperature or the peak temperature of the endothermic melting peak.
Validation of the DSC Method
The validation of a DSC method for melting point determination follows the principles outlined in ICH Q2(R1) and involves assessing several performance characteristics.[3][4][5]
Accuracy: The temperature and enthalpy axes of the DSC instrument are calibrated using certified reference standards with well-defined melting points and enthalpies of fusion (e.g., Indium, Tin). The measured onset temperature of the standard should be within a specified tolerance of the certified value.
Precision (Repeatability): Multiple preparations of the same N-(4-bromophenyl)sulfamide sample are analyzed. The relative standard deviation (RSD) of the onset temperature and the heat of fusion should be calculated and meet predefined acceptance criteria (e.g., RSD ≤ 2%).
Linearity: While not directly applicable to the melting point temperature itself, the heat flow response of the instrument should be linear with the sample mass. This can be assessed by analyzing different masses of a reference standard and plotting the peak area (enthalpy) against the mass. The correlation coefficient (r²) should be close to 1.
Robustness: The robustness of the method is evaluated by intentionally varying experimental parameters such as heating rate and sample mass and observing the effect on the results. The method is considered robust if the results remain within acceptable limits despite these small variations.
Comparative Analysis: Capillary Method vs. DSC
Feature
Capillary Method
Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase change.
Measurement of heat flow difference during a thermal event.[3]
Information Provided
Melting range (onset and clear point).
Melting point (onset/peak), heat of fusion (enthalpy), information on polymorphism, and purity.
Sample Size
~2-5 mg
~2-10 mg
Accuracy
Dependent on operator's visual acuity and instrument calibration.
High accuracy with proper calibration using certified reference standards.
Precision
Operator-dependent, generally lower than DSC.
High precision and reproducibility.
Throughput
Can be low, although some instruments allow for multiple simultaneous measurements.
Can be automated for high throughput.
Subjectivity
High, relies on visual interpretation.
Low, data is instrumentally generated and analyzed.
Cost
Relatively low instrument cost.
Higher initial instrument and maintenance costs.
Regulatory Acceptance
Widely accepted, especially for identification as per pharmacopeias.[1][2]
Increasingly preferred for its quantitative data and detailed characterization.
Visualizing the Workflows
Caption: Comparative workflow for melting point determination.
Caption: Key parameters in method validation.
Conclusion
Both the capillary method and Differential Scanning Calorimetry are valuable techniques for the determination of the melting point of N-(4-bromophenyl)sulfamide. The choice of method depends on the specific requirements of the analysis.
The capillary method is a simple, cost-effective technique suitable for routine identification and a preliminary assessment of purity. Its main limitations are its subjectivity and lower precision compared to DSC.
Differential Scanning Calorimetry offers a more comprehensive and quantitative analysis. It provides not only a highly accurate and precise melting point but also thermodynamic data (enthalpy of fusion) that can be used for purity calculations and polymorphism studies. For drug development and rigorous quality control, DSC is the superior method due to its objectivity, higher precision, and the wealth of information it provides.
For the definitive characterization and quality control of N-(4-bromophenyl)sulfamide, a validated DSC method is recommended. The capillary method, when properly validated, remains a suitable alternative for rapid identity confirmation.
References
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
United States Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
ResearchGate. (2016, June). Compliance with amended General Chapter USP <741> Melting Range or Temperature. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
Technical Comparison: Elemental Analysis Standards & Protocols for N-(4-bromophenyl)sulfamide
This guide outlines a high-precision methodological framework for the elemental analysis (EA) of N-(4-bromophenyl)sulfamide (and structurally related sulfonamides). It addresses the specific analytical challenge posed by...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a high-precision methodological framework for the elemental analysis (EA) of N-(4-bromophenyl)sulfamide (and structurally related sulfonamides). It addresses the specific analytical challenge posed by the simultaneous presence of Bromine (Br) and Sulfur (S) , which often leads to catalytic poisoning or peak overlap in automated systems.
Part 1: The Analytical Challenge & Standard Landscape
N-(4-bromophenyl)sulfamide (
) presents a "Matrix Interference" scenario in elemental analysis. The high mass percentage of Bromine (~31.8%) can interfere with the quantitative oxidation of Sulfur (~12.8%) during combustion, leading to low Sulfur recovery.
To validate the purity of this product, one cannot simply "run a sample." One must calibrate the instrument with a standard that mimics this halogen-sulfur ratio. Below is a comparison of the Product (N-(4-bromophenyl)sulfamide) against the most common Alternative Calibration Standards .
Table 1: Comparative Performance of Calibration Standards
Calibration Standard
Formula
Matrix Match Score
Performance in Br/S Analysis
Recommendation
Sulfanilamide
Low
Poor. Lacks Bromine. Excellent for C/H/N/S calibration but fails to account for Br-induced quenching of SO2 signals.
Use only for C/H/N baseline.
BBOT *
Medium
Moderate. High Carbon content dilutes the S signal. No Halogen presence.
Good for general system suitability, not for this specific matrix.
4-Bromobenzenesulfonamide
High
Excellent. Contains both Br and S in a similar ratio to the target analyte.
Primary Choice. Acts as a "Bridge Standard" to validate recovery.
S-Benzyl-thiouronium chloride
Medium
Risk. Contains Chlorine (Cl), not Bromine. Cl behaves differently than Br in combustion tubes (volatility differences).
Expert Insight: Do not rely solely on Sulfanilamide for this molecule. The combustion dynamics of Bromine (forming
and ) can physically coat the Tungsten/Copper reduction catalysts in CHNS analyzers, causing a drift in Sulfur response. You must bracket your sample with a bromine-containing sulfone standard (like 4-Bromobenzenesulfonamide) to verify catalyst integrity.
Part 2: Methodological Comparison (The "Alternatives")
How should you analyze this product? We compare the three dominant methodologies.
Automated Dynamic Flash Combustion (Dumas Method)
Mechanism: Sample is dropped into a combustion tube (950–1150°C) with
. Gases () are separated via GC.
Pros: Fast (5 mins/sample), automated, high precision for C/H/N.
Cons for this Product:
Bromine Interference: Bromine gases can co-elute with
or poison the detector.
Silver Wool Trap: Most CHNS analyzers use Ag wool to trap halogens. Result: You lose the Bromine data completely, and if the trap is saturated, Br breaks through and ruins the S measurement.
Verdict: Recommended only if equipped with a dedicated "Halogen Trap" and if Bromine quantification is not required (only C/H/N/S).
Schöniger Flask Combustion (The "Gold Standard")
Mechanism: Sample is burned in a closed flask of pure
.[1] Gases are absorbed into a liquid (e.g., + NaOH). The solution is analyzed via Ion Chromatography (IC) or Titration.[1]
Pros:
Total Recovery: Converts all S to Sulfate (
) and all Br to Bromide ().
No Interference: IC separates Bromide and Sulfate peaks perfectly.
Standard Operating Procedure: Disposal of N-(4-bromophenyl)sulfamide
Executive Summary & Chemical Profile Objective: To provide a scientifically grounded, compliant disposal protocol for N-(4-bromophenyl)sulfamide . This compound is not a generic organic waste; it is a halogenated aromati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Objective: To provide a scientifically grounded, compliant disposal protocol for N-(4-bromophenyl)sulfamide .
This compound is not a generic organic waste; it is a halogenated aromatic sulfonamide derivative . Its disposal is governed by the presence of the bromine atom (halogen) and the sulfamide moiety. Improper disposal poses significant risks to aquatic ecosystems and can damage municipal incineration infrastructure due to the generation of corrosive hydrogen bromide (HBr) gas during combustion.
Physicochemical Hazard Profile
Parameter
Characteristic
Operational Implication
Functional Groups
Aryl Bromide, Sulfamide
MUST be treated as Halogenated Waste.
Physical State
Solid (Crystalline)
High risk of dust generation; inhalation hazard.
Reactivity
Acidic proton on nitrogen
Potential incompatibility with strong bases/oxidizers.
Combustion
Releases NOx, SOx, HBr
Requires incineration with acid gas scrubbing.
Environmental
Aquatic Toxicity
Zero Tolerance for drain disposal.
Immediate Safety & Handling (PPE)
Before initiating disposal, the operator must secure the immediate environment. This compound is a skin and respiratory irritant.[1][2]
Respiratory: Use a fume hood. If weighing solids outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of dust.
Dermal: Standard nitrile gloves (0.11 mm) are generally sufficient for the solid. If dissolved in organic solvents (e.g., DCM, DMSO), use double-gloving or chemically resistant laminate gloves (Silver Shield) to prevent carrier-solvent permeation.
Ocular: Chemical splash goggles.
Disposal Protocol: The "Halogenated" Directive
The critical error in laboratory waste management is mixing halogenated and non-halogenated wastes. N-(4-bromophenyl)sulfamide contains bromine; therefore, it must enter the Halogenated Waste Stream .
Scenario A: Disposal of Pure Solid
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential corrosion from residual hydrolysis.
Labeling: Attach a hazardous waste tag immediately.
Constituent: "N-(4-bromophenyl)sulfamide" (Do not use abbreviations).[3][4][5]
Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.
Scenario B: Disposal of Solutions (Reaction Mixtures)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol):
Solvent Compatibility Check:
If solvent is Halogenated (e.g., DCM): Pour into the Halogenated Organic Solvents carboy.
If solvent is Non-Halogenated (e.g., Acetone):CRITICAL STEP. Because the solute (N-(4-bromophenyl)sulfamide) contains bromine, the entire mixture is now classified as Halogenated Waste. You must pour this into the Halogenated carboy.
pH Neutralization (Conditional): If the reaction mixture contains excess strong acid or base, neutralize to pH 5–9 before adding to the organic waste container to prevent exothermic polymerization or gas evolution in the waste drum.
Visual Workflows
Workflow 1: The Disposal Decision Tree
This logic gate ensures the material ends up in the correct regulatory stream, preventing costly re-classification fees.
Figure 1: Decision logic for segregating N-(4-bromophenyl)sulfamide based on physical state and solvent matrix.
Workflow 2: The Lifecycle of Halogenated Waste
Understanding why we segregate builds compliance. Halogenated wastes require specific downstream treatment to prevent acid rain precursors.
Figure 2: The downstream path. Segregation allows the incinerator to engage scrubbers effectively, neutralizing the HBr gas generated by the bromine atom.
Emergency Response (Spill Protocol)
In the event of a spill outside the fume hood:
Evacuate: If dust is visible in the air, evacuate the immediate area for 15 minutes to allow settling.
PPE: Don N95 mask, goggles, and double nitrile gloves.
Containment:
Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Disposal: Collect all spill debris into a hazardous waste bag/container and label as "Debris contaminated with N-(4-bromophenyl)sulfamide."
References
PubChem. (2025).[4] N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide Compound Summary. National Library of Medicine. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes: F-List (Halogenated Solvents) and Characteristic Wastes. EPA.gov. [Link]